molecular formula C15H14N4 B12527343 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- CAS No. 652976-44-8

1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-

Cat. No.: B12527343
CAS No.: 652976-44-8
M. Wt: 250.30 g/mol
InChI Key: DLHSFBUZQOMWGI-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazoquinoline core with a carbonitrile group at the 4-position and a 1-(2-methylpropyl) substituent.

Preparation Methods

The synthesis of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically requires a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)- lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

652976-44-8

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c]quinoline-4-carbonitrile

InChI

InChI=1S/C15H14N4/c1-10(2)8-19-9-17-14-13(7-16)18-12-6-4-3-5-11(12)15(14)19/h3-6,9-10H,8H2,1-2H3

InChI Key

DLHSFBUZQOMWGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2C#N

Origin of Product

United States

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